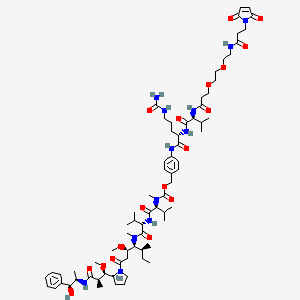
MAL-di-EG-Val-Cit-PAB-MMAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MAL-di-EG-Val-Cit-PAB-MMAE es un compuesto que consta de un enlazador (MAL-di-EG-Val-Cit-PAB) y un potente inhibidor de la tubulina (Monometil Auristatina E). Este compuesto se utiliza principalmente en el desarrollo de conjugados de anticuerpo-fármaco (ADC), que están diseñados para administrar agentes citotóxicos directamente a las células cancerosas, minimizando así el daño a las células sanas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de MAL-di-EG-Val-Cit-PAB-MMAE implica la conjugación de Monometil Auristatina E con el enlazador peptídico MAL-di-EG-Val-Cit-PAB. El proceso suele incluir los siguientes pasos:
Activación del enlazador: El enlazador se activa para formar un intermedio reactivo.
Conjugación: El enlazador activado se conjuga entonces con Monometil Auristatina E en condiciones controladas para formar el compuesto final
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis a gran escala del enlazador y Monometil Auristatina E: .
Optimización de las condiciones de reacción: para garantizar un alto rendimiento y pureza.
Purificación y caracterización: del producto final para cumplir con los estándares de la industria
Análisis De Reacciones Químicas
Tipos de reacciones
MAL-di-EG-Val-Cit-PAB-MMAE experimenta diversas reacciones químicas, incluyendo:
Reacciones de conjugación: La formación del propio compuesto implica reacciones de conjugación.
Hidrólisis: El compuesto puede sufrir hidrólisis en determinadas condiciones
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen:
DMSO (Dimetilsulfóxido): Se utiliza como disolvente.
Asistencia ultrasónica: Se utiliza para mejorar la solubilidad
Productos principales
El principal producto formado a partir de la síntesis de this compound es el propio conjugado final, que se utiliza en el desarrollo de ADC .
Aplicaciones Científicas De Investigación
MAL-di-EG-Val-Cit-PAB-MMAE tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza en el estudio de las reacciones de conjugación y la química de los enlazadores.
Biología: Se emplea en el desarrollo de ADC para la terapia dirigida del cáncer.
Medicina: Se investiga su potencial en la administración de agentes citotóxicos a las células cancerosas con alta especificidad.
Industria: Se utiliza en la producción de ADC para la investigación clínica y el uso terapéutico potencial
Mecanismo De Acción
MAL-di-EG-Val-Cit-PAB-MMAE ejerce sus efectos a través del siguiente mecanismo:
Orientación a las células cancerosas: Los ADC desarrollados utilizando este compuesto se dirigen específicamente a las células cancerosas.
Liberación de Monometil Auristatina E: Una vez dentro de la célula cancerosa, el enlazador se escinde, liberando Monometil Auristatina E.
Inhibición de la tubulina: La Monometil Auristatina E inhibe la polimerización de la tubulina, lo que conduce al arresto del ciclo celular y la apoptosis de la célula cancerosa
Comparación Con Compuestos Similares
Compuestos similares
MAL-di-EG-Val-Cit-PAB-MMAF: Otro conjugado de enlazador-fármaco ADC con aplicaciones similares
Val-Cit-PAB-MMAE: Un compuesto similar utilizado en el desarrollo de ADC.
Singularidad
MAL-di-EG-Val-Cit-PAB-MMAE es único debido a su enlazador específico y su potente inhibidor de la tubulina, que proporcionan una alta eficacia en la orientación y eliminación de las células cancerosas .
Propiedades
Fórmula molecular |
C72H112N12O18 |
|---|---|
Peso molecular |
1433.7 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H112N12O18/c1-15-46(8)63(54(98-13)41-59(89)83-35-20-24-53(83)65(99-14)47(9)66(91)76-48(10)64(90)50-21-17-16-18-22-50)81(11)70(95)61(44(4)5)80-69(94)62(45(6)7)82(12)72(97)102-42-49-25-27-51(28-26-49)77-67(92)52(23-19-33-75-71(73)96)78-68(93)60(43(2)3)79-56(86)32-37-100-39-40-101-38-34-74-55(85)31-36-84-57(87)29-30-58(84)88/h16-18,21-22,25-30,43-48,52-54,60-65,90H,15,19-20,23-24,31-42H2,1-14H3,(H,74,85)(H,76,91)(H,77,92)(H,78,93)(H,79,86)(H,80,94)(H3,73,75,96)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |
Clave InChI |
KSUNEBGJOUXPPQ-NGASZDMPSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod-d4](/img/new.no-structure.jpg)
